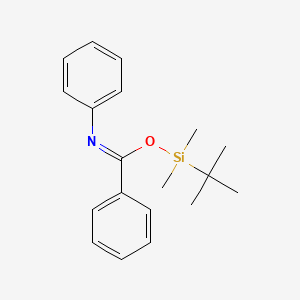

tert-Butyldimethylsilyl N-Phenylbenzimidate

Description

The exact mass of the compound tert-Butyldimethylsilyl N-Phenylbenzimidate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyldimethylsilyl N-Phenylbenzimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyldimethylsilyl N-Phenylbenzimidate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[tert-butyl(dimethyl)silyl] N-phenylbenzenecarboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NOSi/c1-19(2,3)22(4,5)21-18(16-12-8-6-9-13-16)20-17-14-10-7-11-15-17/h6-15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKWSHDUCPVOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(=NC1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458504 | |

| Record name | tert-Butyldimethylsilyl N-Phenylbenzimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404392-70-7 | |

| Record name | tert-Butyldimethylsilyl N-Phenylbenzimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyldimethylsilyl N-Phenylbenzimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of tert-Butyldimethylsilyl N-Phenylbenzimidate

Foreword

For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of functional groups are paramount to the successful synthesis of complex molecules. Among the arsenal of protecting groups, silyl ethers, particularly those derived from the tert-butyldimethylsilyl (TBDMS) group, have garnered widespread use due to their versatility and tunable stability. This guide delves into the core mechanism of action of a specialized silylating agent, tert-Butyldimethylsilyl N-Phenylbenzimidate. While specific literature on this reagent is sparse, this document, drawing upon established principles of organosilicon chemistry and analogous systems, aims to provide a comprehensive technical overview of its synthesis, properties, and a plausible mechanistic framework for its application in the silylation of alcohols.

Introduction to tert-Butyldimethylsilyl N-Phenylbenzimidate

tert-Butyldimethylsilyl N-Phenylbenzimidate, also known as O-(tert-Butyldimethylsilyl)benzanilide, is a silylating agent with the chemical formula C₁₉H₂₅NOSi and a molecular weight of 311.50 g/mol .[1][2] It is a white, solid compound that is sensitive to moisture.[2] The structure of this reagent features a bulky tert-butyldimethylsilyl group attached to an oxygen atom, which is part of an N-phenylbenzimidate moiety. This unique structure suggests its role as a donor of the TBDMS group in chemical reactions, with the N-phenylbenzimidate portion acting as a leaving group.

Table 1: Physicochemical Properties of tert-Butyldimethylsilyl N-Phenylbenzimidate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₅NOSi | [1] |

| Molecular Weight | 311.50 g/mol | [2] |

| CAS Number | 404392-70-7 | [2] |

| Appearance | White solid | [2] |

| Purity | Min. 98.0% (HPLC) | [2] |

| Sensitivity | Moisture sensitive | [2] |

Plausible Synthesis of tert-Butyldimethylsilyl N-Phenylbenzimidate

While a definitive published synthesis for tert-Butyldimethylsilyl N-Phenylbenzimidate was not found in the surveyed literature, a plausible synthetic route can be postulated based on the general synthesis of silyl imidates and related compounds. The most probable approach involves the reaction of N-phenylbenzamide with a suitable silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base.

The proposed synthesis commences with the deprotonation of N-phenylbenzamide by a non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to form the corresponding amide anion. This is followed by the nucleophilic attack of the oxygen atom of the amide anion on the electrophilic silicon center of TBDMSCl, displacing the chloride ion to yield the final product.

Caption: Proposed synthetic route for tert-Butyldimethylsilyl N-Phenylbenzimidate.

Core Mechanism of Action in Alcohol Silylation

The primary function of tert-Butyldimethylsilyl N-Phenylbenzimidate is to serve as a reagent for the protection of hydroxyl groups in alcohols through silylation. The mechanism of this transformation is predicated on the principles of nucleophilic substitution at the silicon center.

Direct Silylation Mechanism

In a direct silylation reaction, the alcohol acts as a nucleophile, attacking the electrophilic silicon atom of the silyl imidate. This process is likely facilitated by the activation of the alcohol with a base to form a more nucleophilic alkoxide.

Step 1: Deprotonation of the Alcohol A suitable base, typically a non-nucleophilic amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), deprotonates the alcohol (ROH) to generate the corresponding alkoxide (RO⁻). This initial acid-base reaction increases the nucleophilicity of the oxygen atom.

Step 2: Nucleophilic Attack on Silicon The generated alkoxide attacks the electrophilic silicon atom of tert-Butyldimethylsilyl N-Phenylbenzimidate. This attack proceeds via a trigonal bipyramidal transition state, characteristic of Sₙ2-type reactions at silicon.

Step 3: Departure of the Leaving Group The N-phenylbenzimidate anion is expelled as the leaving group, resulting in the formation of the desired tert-butyldimethylsilyl ether (ROTBDMS) and the protonated base. The N-phenylbenzimidate anion is subsequently protonated by the conjugate acid of the base used in the first step.

The stability of the leaving group is a crucial factor in this mechanism. The N-phenylbenzimidate anion is stabilized by resonance, delocalizing the negative charge over the oxygen and nitrogen atoms, as well as the phenyl rings. This delocalization makes it a relatively good leaving group, driving the reaction forward.

Caption: Proposed mechanism for the direct silylation of an alcohol.

Potential Catalytic Role

Some sources suggest that silyl imidates can act as catalysts in silylation reactions. In such a scenario, tert-Butyldimethylsilyl N-Phenylbenzimidate would facilitate the transfer of a silyl group from a less reactive silyl source, such as TBDMSCl, to the alcohol.

Catalytic Cycle:

-

Activation of the Silyl Source: The silyl imidate could react with a primary silylating agent like TBDMSCl to form a more reactive silylating species, possibly a silylimidatonium salt, and release a chloride ion.

-

Silylation of the Alcohol: The activated silyl species then readily reacts with the alcohol to form the silyl ether and regenerate the protonated imidate.

-

Regeneration of the Catalyst: The protonated imidate is deprotonated by a base, regenerating the active silyl imidate catalyst for the next cycle.

This catalytic pathway would be advantageous in situations where the direct reaction of the alcohol with the primary silylating agent is slow.

Caption: Hypothetical catalytic cycle involving tert-Butyldimethylsilyl N-Phenylbenzimidate.

Experimental Protocol: A Representative Procedure

The following is a generalized, hypothetical protocol for the silylation of a primary alcohol using tert-Butyldimethylsilyl N-Phenylbenzimidate, based on standard procedures for similar silylating agents.

Table 2: Reagents and Materials for a Typical Silylation Reaction

| Reagent/Material | Quantity | Purpose |

| Primary Alcohol | 1.0 mmol | Substrate |

| tert-Butyldimethylsilyl N-Phenylbenzimidate | 1.2 mmol | Silylating Agent |

| Triethylamine (Et₃N) | 1.5 mmol | Base |

| Dichloromethane (CH₂Cl₂) | 5 mL | Solvent |

| Saturated aq. NH₄Cl | As needed | Quenching Agent |

| Anhydrous MgSO₄ | As needed | Drying Agent |

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).

-

Add triethylamine (1.5 mmol) to the solution and stir for 5 minutes at room temperature.

-

Add tert-Butyldimethylsilyl N-Phenylbenzimidate (1.2 mmol) in one portion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyldimethylsilyl ether.

Self-Validating System:

-

TLC Monitoring: The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot validates the progress of the reaction.

-

Spectroscopic Analysis: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic tert-butyl and dimethylsilyl protons in the ¹H NMR spectrum and the correct molecular ion peak in the mass spectrum would confirm the successful silylation.

Caption: Step-by-step experimental workflow for a typical silylation reaction.

Conclusion and Future Perspectives

tert-Butyldimethylsilyl N-Phenylbenzimidate represents a potentially valuable reagent in the organic chemist's toolkit for the protection of hydroxyl groups. Based on its structure and the established principles of silylation chemistry, a plausible mechanism of action involving nucleophilic attack of an alcohol at the silicon center with the departure of a resonance-stabilized N-phenylbenzimidate leaving group has been proposed. Furthermore, a hypothetical catalytic cycle has been outlined.

While this guide provides a robust theoretical framework, further experimental and computational studies are necessary to fully elucidate the precise mechanistic details, reactivity profile, and synthetic utility of this reagent. Such studies would be invaluable in confirming the proposed pathways and exploring the full potential of tert-Butyldimethylsilyl N-Phenylbenzimidate in complex organic synthesis.

References

-

Gelest Inc. (n.d.). General Silylation Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11197712, tert-Butyldimethylsilyl n-phenylbenzimidate. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyldimethylsilyl n-phenylbenzimidate (C19H25NOSi). Retrieved from [Link]

Sources

TBDMS Protecting Groups: A Technical Guide to the Selective Silylation of Primary Alcohols

Abstract

In the landscape of multi-step organic synthesis, particularly in pharmaceutical and complex molecule development, the strategic protection and deprotection of functional groups is of paramount importance.[1] Silyl ethers are a cornerstone of hydroxyl group protection strategies due to their ease of installation, tunable stability, and mild removal conditions.[2][3] This technical guide provides an in-depth exploration of the tert-butyldimethylsilyl (TBDMS) group, a widely utilized silyl ether for the selective protection of primary alcohols. We will delve into the mechanistic underpinnings of its remarkable selectivity, provide field-proven experimental protocols, and offer insights into the critical parameters that ensure robust and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the application of TBDMS protecting groups.

The Principle of Steric Selectivity in Silyl Ether Protection

The utility of silyl ethers as protecting groups stems from their ability to temporarily replace the acidic proton of a hydroxyl group, thus masking its reactivity.[2] The key to their versatility lies in the ability to modulate the steric and electronic properties of the substituents on the silicon atom.[3] The tert-butyldimethylsilyl (TBDMS) group, with its bulky tert-butyl substituent, offers significant steric hindrance around the silicon atom.[4] This steric bulk is the fundamental principle behind the selective silylation of primary alcohols over more sterically hindered secondary and tertiary alcohols.[1][5][6]

The silylation reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center of the silylating agent, typically tert-butyldimethylsilyl chloride (TBDMS-Cl). The transition state of this reaction is highly sensitive to steric crowding. Primary alcohols, being the least sterically encumbered, can approach the silicon center more readily, leading to a significantly faster reaction rate compared to secondary and tertiary alcohols.[5] This kinetic differentiation allows for the highly selective protection of primary hydroxyl groups in polyfunctional molecules.

The Reaction Mechanism: A Closer Look

The most widely adopted method for the silylation of alcohols is the Corey protocol, which utilizes TBDMS-Cl in the presence of imidazole as a base in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[7][8] Imidazole plays a crucial dual role in this reaction. It acts as a base to deprotonate the alcohol, increasing its nucleophilicity. Perhaps more importantly, it reacts with TBDMS-Cl to form a highly reactive silyl-imidazolium intermediate, N-tert-butyldimethylsilylimidazole.[5][8] This intermediate is a much more potent silylating agent than TBDMS-Cl itself.

The reaction proceeds as follows:

-

Activation of the Silylating Agent: Imidazole reacts with TBDMS-Cl to form the reactive N-tert-butyldimethylsilylimidazolium ion.

-

Nucleophilic Attack: The primary alcohol attacks the silicon atom of the activated intermediate.

-

Proton Transfer: A final proton transfer step regenerates the imidazole catalyst and yields the TBDMS-protected primary alcohol and imidazolium hydrochloride.

Caption: Reaction mechanism for TBDMS protection of a primary alcohol.

Experimental Protocols

Selective Silylation of a Primary Alcohol

This protocol is a robust and widely applicable method for the selective protection of primary alcohols in the presence of secondary alcohols.

Materials:

-

Substrate containing primary and secondary hydroxyl groups (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 - 1.2 eq)

-

Imidazole (2.0 - 2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate in anhydrous DMF.

-

Add imidazole to the solution and stir until it is completely dissolved.

-

Add TBDMS-Cl portion-wise to the stirred solution at room temperature. For enhanced selectivity, the reaction can be cooled to 0 °C before the addition of TBDMS-Cl.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine to remove residual DMF and imidazole.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS-protected primary alcohol.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fiveable.me [fiveable.me]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

An In-depth Technical Guide to the Stability and Reactivity of tert-Butyldimethylsilyl N-Phenylbenzimidate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern organic synthesis, the strategic protection of functional groups is a cornerstone of elegant and efficient molecular construction. Silyl ethers, particularly those derived from the tert-butyldimethylsilyl (TBDMS) group, are ubiquitous in this regard, prized for their tunable stability and predictable reactivity. This technical guide provides a comprehensive examination of a specific and potentially advantageous silylating agent: tert-Butyldimethylsilyl N-Phenylbenzimidate. While less conventional than traditional reagents like TBDMS-Cl, this O-silyl imidate presents a unique profile. This document will delve into its projected synthesis, stability under various conditions, and a detailed analysis of its reactivity, drawing upon established principles of silicon chemistry and analogous reactive intermediates. The insights provided herein are intended to empower researchers to harness the potential of this reagent in complex synthetic endeavors.

Introduction: A Novel Silylating Agent

The tert-butyldimethylsilyl (TBDMS) group is a stalwart protector of hydroxyl functionalities, offering a robust shield that can be selectively removed under mild conditions. The choice of the silylating agent is critical, influencing reaction kinetics, selectivity, and the nature of byproducts. tert-Butyldimethylsilyl N-Phenylbenzimidate, also known as O-(tert-Butyldimethylsilyl)benzanilide, emerges as a noteworthy, albeit less explored, member of the silylating agent family. Its structure, featuring a silyl group attached to the oxygen of an N-phenylbenzimidate moiety, suggests a reactivity profile that may offer advantages in specific synthetic contexts, such as avoiding the generation of acidic byproducts.

This guide will provide a deep dive into the core characteristics of this reagent. Where direct experimental data is not available in the public domain, we will employ established principles of physical organic chemistry and draw parallels with well-studied analogous systems, such as silyl esters, to construct a reliable and insightful profile.

Synthesis and Physicochemical Profile

A plausible synthetic route to tert-Butyldimethylsilyl N-Phenylbenzimidate involves the reaction of N-phenylbenzamide with a suitable TBDMS source, such as tert-butyldimethylsilyl chloride, in the presence of a non-nucleophilic base to trap the liberated HCl. Alternatively, a more reactive silylating agent like TBDMS-triflate could be employed.

Table 1: Physicochemical Properties of tert-Butyldimethylsilyl N-Phenylbenzimidate

| Property | Value | Source |

| CAS Number | 404392-70-7 | |

| Molecular Formula | C₁₉H₂₅NOSi | |

| Molecular Weight | 311.50 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Moisture Sensitivity | Expected to be moisture sensitive | General knowledge of silylating agents |

Predicted Spectroscopic Data:

-

¹H NMR (predicted): Aromatic protons of the N-phenyl and benzoyl groups are expected in the range of 7.0-8.0 ppm. The tert-butyl group of the TBDMS moiety would appear as a sharp singlet around 0.9 ppm, and the two methyl groups on the silicon as a singlet around 0.1 ppm.

-

¹³C NMR (predicted): The imidate carbon (C=N) is anticipated to be in the region of 160-170 ppm. Aromatic carbons would resonate between 120-140 ppm. The carbons of the TBDMS group would appear at approximately 26 ppm (quaternary carbon of tert-butyl), 18 ppm (methyl carbons of tert-butyl), and -4 ppm (dimethylsilyl carbons).

Stability Profile: A Robust Silylating Agent

The stability of tert-Butyldimethylsilyl N-Phenylbenzimidate is dictated by the robustness of the TBDMS group and the inherent stability of the N-phenylbenzimidate moiety.

Stability of the TBDMS Group: The TBDMS group is renowned for its considerable stability compared to other common silyl ethers, a direct consequence of the steric hindrance provided by the tert-butyl group.[1] This steric bulk effectively shields the silicon atom from nucleophilic attack and the Si-O bond from protonation.

Table 2: Relative Hydrolytic Stability of Common Silyl Ethers

| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |

| Trimethylsilyl (TMS) | 1 | 1 |

| Triethylsilyl (TES) | 64 | 10-100 |

| tert-Butyldimethylsilyl (TBDMS) | 20,000 | ~20,000 |

| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |

Data compiled from various sources.

Stability of the N-Phenylbenzimidate Moiety: The imidate functionality is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the decomposition of the reagent.

Storage and Handling: As with most silylating agents, tert-Butyldimethylsilyl N-Phenylbenzimidate is expected to be moisture-sensitive. The Si-O bond can be cleaved by water, leading to the formation of N-phenylbenzamide and tert-butyldimethylsilanol. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Reactivity Profile: A Detailed Mechanistic Insight

The reactivity of tert-Butyldimethylsilyl N-Phenylbenzimidate is centered around the transfer of the TBDMS group to a nucleophile. The N-phenylbenzimidate portion of the molecule functions as a leaving group.

General Mechanism of Silylation

The silylation of a nucleophile (e.g., an alcohol) with tert-Butyldimethylsilyl N-Phenylbenzimidate is proposed to proceed via a nucleophilic attack on the electrophilic silicon atom. The reaction likely follows a concerted or stepwise pathway, resulting in the formation of the silylated nucleophile and the N-phenylbenzamide byproduct.

Sources

A Comprehensive Guide to the Laboratory Synthesis of tert-Butyldimethylsilyl N-Phenylbenzimidate

Abstract

This technical guide provides a detailed protocol and theoretical framework for the laboratory-scale synthesis of tert-Butyldimethylsilyl N-Phenylbenzimidate. This silyl imidate is a valuable intermediate in organic synthesis, serving as a potent silylating agent and a precursor for various chemical transformations. This document is intended for researchers, chemists, and drug development professionals. It offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. The guide emphasizes the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Synthetic Utility of Silyl Imidates

Silylation is a cornerstone of modern organic synthesis, primarily utilized for the protection of functional groups such as alcohols, amines, and carboxylic acids.[1][2] The introduction of a silyl group, such as the robust tert-butyldimethylsilyl (TBS/TBDMS) group, can mask the reactivity of a heteroatom, allowing for selective transformations elsewhere in a complex molecule.

Beyond their role as simple protecting groups, silyl derivatives can also act as powerful reactive intermediates. tert-Butyldimethylsilyl N-Phenylbenzimidate belongs to the class of O-silyl imidic esters, which are formed by the silylation of an amide's tautomeric imidate form.[3] These compounds exhibit enhanced nucleophilicity at the nitrogen atom and can serve as potent silylating agents themselves, particularly for alcohols, under mild conditions.[4][5] The synthesis described herein utilizes the highly reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) to efficiently convert the stable N-phenylbenzamide into its more synthetically versatile silyl imidate form.[6][7]

Reaction Mechanism and Rationale

The synthesis of tert-butyldimethylsilyl N-phenylbenzimidate proceeds via the O-silylation of N-phenylbenzamide. Amides exist in equilibrium with their imidate tautomers, although the amide form typically predominates. The reaction with a powerful silylating agent, in this case, TBSOTf, selectively traps the imidate tautomer.

Key Reagents and Their Roles:

-

N-Phenylbenzamide: The starting amide substrate. Its inherent nucleophilicity at the oxygen atom of the imidate tautomer is key to the reaction.

-

tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBSOTf): A highly electrophilic and potent silylating agent. The triflate anion (OTf) is an excellent leaving group, which dramatically increases the reactivity of the silicon center compared to the corresponding silyl chloride (TBSCl).[8][9][10] This high reactivity is crucial for efficiently silylating the less abundant imidate tautomer.

-

Triethylamine (Et₃N): A hindered organic base. Its primary role is to act as an acid scavenger.[11] The reaction generates one equivalent of trifluoromethanesulfonic acid (TfOH), a very strong acid. Triethylamine neutralizes this acid to form triethylammonium triflate, preventing protonation of the starting material or product and driving the reaction to completion.[12][13]

-

Anhydrous Dichloromethane (DCM): A common, inert solvent for this type of reaction. It is crucial that the solvent is anhydrous, as TBSOTf is highly moisture-sensitive and will readily hydrolyze.[7]

The reaction is believed to proceed as follows: The oxygen of the imidate tautomer of N-phenylbenzamide acts as a nucleophile, attacking the electrophilic silicon atom of TBSOTf. This results in the formation of an oxonium intermediate and the displacement of the triflate anion. The triethylamine then deprotonates the intermediate to yield the final product, tert-butyldimethylsilyl N-phenylbenzimidate, and triethylammonium triflate as a byproduct.

Caption: Proposed mechanism for the synthesis of the target silyl imidate.

Experimental Protocol

This protocol is based on established procedures for the silylation of carbonyl compounds using silyl triflates and an amine base.[14]

Materials and Equipment

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Equivalents |

| N-Phenylbenzamide | C₁₃H₁₁NO | 197.23 | 1.97 g | 1.0 |

| tert-Butyldimethylsilyl Triflate (TBSOTf) | C₇H₁₅F₃O₃SSi | 264.34 | 3.44 g (3.0 mL) | 1.3 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2.1 mL | 1.5 |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

| Deionized Water | H₂O | 18.02 | ~100 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | ~50 mL | - |

| Brine (Saturated NaCl Solution) | NaCl (aq) | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - |

| Silica Gel (for chromatography) | SiO₂ | - | As needed | - |

| Hexane/Ethyl Acetate | - | - | As needed | - |

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard glassware, column chromatography setup.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add N-phenylbenzamide (1.97 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the solid is fully dissolved.

-

Inert Atmosphere: Place the flask under an inert atmosphere (nitrogen or argon).

-

Addition of Base: Add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq.) to the solution via syringe.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Silylating Agent: Dissolve TBSOTf (3.0 mL, 13.0 mmol, 1.3 eq.) in anhydrous dichloromethane (10 mL) and add it to a dropping funnel. Add the TBSOTf solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding deionized water (25 mL).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure product.

Caption: Overview of the experimental workflow for the synthesis.

Characterization and Data

The final product, tert-butyldimethylsilyl N-phenylbenzimidate, is a white solid. Proper characterization is essential to confirm its identity and purity.

Physical and Analytical Properties

| Property | Value | Source(s) |

| CAS Number | 404392-70-7 | [4][8] |

| Molecular Formula | C₁₉H₂₅NOSi | [8] |

| Molecular Weight | 311.50 g/mol | |

| Appearance | White to off-white solid/powder | [4] |

| Purity (Typical) | >98.0% (HPLC) | [4] |

| Sensitivity | Moisture sensitive |

Spectroscopic Data (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl and dimethylsilyl protons of the TBS group, in addition to the aromatic protons from the phenyl and benzimidate moieties.

-

TBS Group Protons: Two distinct signals are expected: a singlet integrating to 9H around δ 0.9 ppm (tert-butyl) and a singlet integrating to 6H around δ 0.05-0.1 ppm (dimethyl).

-

Aromatic Protons: A complex multiplet pattern between δ 7.0-8.0 ppm integrating to 10H.

-

-

¹³C NMR: The carbon NMR will show signals for the TBS group carbons and the aromatic carbons.

-

TBS Group Carbons: Signals are expected around δ 26 ppm (quaternary carbon of t-butyl), δ 18 ppm (methyls of t-butyl), and δ -4 ppm (dimethylsilyl carbons).

-

-

FT-IR (Infrared Spectroscopy): The IR spectrum should show the disappearance of the N-H stretch and amide C=O stretch from the starting material. Key peaks would include C=N stretching (around 1650 cm⁻¹) and strong Si-O-C stretching bands.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

Safety and Handling

-

tert-Butyldimethylsilyl triflate (TBSOTf): Is corrosive and reacts violently with water. It is flammable and causes severe skin burns and eye damage.[7] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Triethylamine: Is a flammable and corrosive liquid with a strong odor. It can cause severe skin and eye irritation. Handle in a fume hood.

-

Dichloromethane: Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Conclusion

The synthesis of tert-butyldimethylsilyl N-phenylbenzimidate is a straightforward and efficient laboratory procedure that utilizes a powerful silylating agent to trap the imidate tautomer of N-phenylbenzamide. This guide provides a robust, scientifically-grounded protocol derived from well-established analogous reactions. By understanding the roles of the individual reagents and the underlying reaction mechanism, researchers can confidently execute this synthesis and utilize the resulting silyl imidate as a versatile intermediate for further synthetic endeavors. The self-validating nature of the protocol, combined with clear instructions for purification and characterization, ensures a high probability of success for scientists in both academic and industrial settings.

References

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). Retrieved from [Link]

- Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Note: While a direct link to the full text isn't available, information regarding NMR data for silyl ethers is widely published in standard organic chemistry texts like this one.

-

LabSolutions. (n.d.). tert-Butyldimethylsilyl N-Phenylbenzimidate. Retrieved from [Link]

-

Bode, J. W., et al. (2016). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses, 93, 257-272. Retrieved from [Link]

-

Chong, T. G., Helbling, A. V., et al. (2023). One-pot silyl imidate formation-N-alkylation reactions of amides with propargyl propionates. RSC Advances, 13(36), 25357-25361. Retrieved from [Link]

-

Procter, D. J., et al. (2021). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Journal of the American Chemical Society, 143(8), 3214–3219. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Retrieved from [Link]

-

Wikipedia. (n.d.). Silylation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis with Tert-Butyldimethylsilyl Chloride: A Comprehensive Guide. Retrieved from [Link]

Sources

- 1. tert-Butyldimethylsilane(29681-57-0) 1H NMR spectrum [chemicalbook.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. "One-pot silyl imidate formation-N-alkylation reactions of amides with " by Tyler G. Chong, Alex V. Helbling et al. [scholarship.richmond.edu]

- 4. lifechempharma.com [lifechempharma.com]

- 5. scbt.com [scbt.com]

- 6. Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester(69739-34-0) 1H NMR [m.chemicalbook.com]

- 7. TBDMS triflate - Enamine [enamine.net]

- 8. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides [organic-chemistry.org]

- 10. TCI Practical Example: Synthesis of a Silyl Enol Ether Using Trimethylsilyl Triflate | TCI AMERICA [tcichemicals.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. labproinc.com [labproinc.com]

- 13. labsolu.ca [labsolu.ca]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Physical and Chemical Properties of tert-Butyldimethylsilyl 3β-hydroxy-11-oxo-18β-olean-12-en-30-oate (TBDMS-BEZA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyldimethylsilyl 3β-hydroxy-11-oxo-18β-olean-12-en-30-oate (TBDMS-BEZA), a silyl ether derivative of the natural triterpenoid, 18β-glycyrrhetinic acid (enoxolone). The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group at the 3β-hydroxyl position significantly modifies the physicochemical characteristics of the parent molecule, influencing its solubility, stability, and reactivity. This guide will delve into the synthesis, purification, and detailed characterization of TBDMS-BEZA, offering field-proven insights and experimental protocols to support its application in drug discovery and development.

Introduction: The Strategic Importance of Silyl Protection in Triterpenoid Chemistry

18β-Glycyrrhetinic acid, a pentacyclic triterpenoid extracted from the roots of the licorice plant (Glycyrrhiza glabra), has garnered significant attention for its broad spectrum of biological activities, including anti-inflammatory, anti-viral, and anti-tumor properties.[1][2] However, its therapeutic potential is often hampered by poor solubility and bioavailability.[3] Chemical modification of the core structure is a key strategy to overcome these limitations and to explore structure-activity relationships.

The introduction of a tert-butyldimethylsilyl (TBDMS) ether at the C-3 hydroxyl group is a strategic maneuver in the synthetic manipulation of glycyrrhetinic acid. The TBDMS group serves as a robust protecting group, masking the reactivity of the hydroxyl functionality, thereby allowing for selective modifications at other positions of the molecule.[4] Furthermore, the lipophilic nature of the TBDMS group can significantly enhance the solubility of the parent compound in organic solvents, facilitating its use in a wider range of chemical transformations.[5] This guide will provide a detailed examination of the resulting silylated derivative, TBDMS-BEZA.

Physicochemical Properties of TBDMS-BEZA

The introduction of the TBDMS group imparts distinct physical and chemical characteristics to the glycyrrhetinic acid scaffold.

Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₃₆H₆₀O₄Si | Calculated |

| Molecular Weight | 584.95 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | Inferred from related compounds and general properties of silyl ethers. |

| Melting Point | Not explicitly reported. Expected to be lower than the parent compound (18β-glycyrrhetinic acid, mp 292-295 °C) due to the disruption of intermolecular hydrogen bonding. | [5] |

| Solubility | Insoluble in water. Soluble in a range of organic solvents including dichloromethane (DCM), chloroform, tetrahydrofuran (THF), ethyl acetate, and acetone. Sparingly soluble in alcohols like methanol and ethanol. | [5][6][7][8] |

Chemical Properties

The chemical behavior of TBDMS-BEZA is dictated by the interplay of the triterpenoid backbone and the TBDMS protecting group.

-

Stability: TBDMS ethers are known for their considerable stability under a wide range of non-acidic conditions, including basic, organometallic, and many oxidizing and reducing conditions.[4] This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the silicon atom from nucleophilic attack. TBDMS-BEZA is significantly more stable to hydrolysis than the corresponding trimethylsilyl (TMS) ether.

-

Reactivity and Deprotection: The Si-O bond in TBDMS-BEZA is susceptible to cleavage under specific conditions, allowing for the regeneration of the parent 3β-hydroxyl group. This selective deprotection is a cornerstone of its utility in multi-step synthesis. Common deprotection methods include:

-

Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in THF is the most common and efficient method for cleaving TBDMS ethers.[4]

-

Acidic conditions: While more stable than other silyl ethers, the TBDMS group can be removed under acidic conditions, such as with acetic acid in a THF/water mixture or with stronger acids like HCl or trifluoroacetic acid (TFA).[4]

-

Synthesis and Purification of TBDMS-BEZA

The synthesis of TBDMS-BEZA involves the selective protection of the 3β-hydroxyl group of 18β-glycyrrhetinic acid.

Synthetic Workflow

Caption: Synthetic workflow for TBDMS-BEZA.

Detailed Experimental Protocol: Synthesis

Materials:

-

18β-Glycyrrhetinic acid

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 18β-glycyrrhetinic acid (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids have dissolved.

-

Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

Materials:

-

Crude TBDMS-BEZA

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude TBDMS-BEZA in a minimal amount of dichloromethane or the eluent.

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and analyze by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield TBDMS-BEZA as a white to off-white solid.

Spectroscopic Characterization

The structure of TBDMS-BEZA is confirmed through a combination of spectroscopic techniques. The following are expected spectral data based on the structure and data from analogous compounds.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

Triterpenoid Backbone:

-

~5.70 (s, 1H, H-12)

-

~3.22 (dd, J = 11.2, 4.8 Hz, 1H, H-3)

-

Multiple singlets between 0.80 and 1.40 for the seven methyl groups of the triterpenoid core.

-

-

TBDMS Group:

-

~0.89 (s, 9H, C(CH₃)₃)

-

~0.05 (s, 6H, Si(CH₃)₂)

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

Triterpenoid Backbone:

-

~200 (C-11, ketone)

-

~179 (C-30, carboxylic acid)

-

~170 (C-13)

-

~128 (C-12)

-

~80 (C-3)

-

-

TBDMS Group:

-

~25.7 (C(C H₃)₃)

-

~18.2 (C (CH₃)₃)

-

~-4.6 (Si(C H₃)₂)

-

Mass Spectrometry (MS)

The mass spectrum of TBDMS-BEZA is expected to show characteristic fragmentation patterns for both the triterpenoid core and the TBDMS group.

-

Expected [M-C₄H₉]⁺ peak: A prominent peak corresponding to the loss of the tert-butyl group (57 Da) from the molecular ion is a characteristic fragmentation of TBDMS ethers.[11]

-

Triterpenoid Fragmentation: The spectrum will also display complex fragmentation patterns arising from the oleanane skeleton.[12][13]

Infrared (IR) Spectroscopy

IR (KBr) ν (cm⁻¹):

-

~2950 (C-H stretching)

-

~1730 (C=O stretching of the carboxylic acid)

-

~1660 (α,β-unsaturated ketone C=O stretching at C-11)

-

~1250 and ~840 (Si-C stretching of the TBDMS group)

-

~1100 (Si-O stretching)

Chemical Reactivity and Stability: A Self-Validating System

The utility of TBDMS-BEZA in a synthetic sequence relies on the predictable and selective reactivity of the TBDMS protecting group. The experimental choices for both protection and deprotection are guided by well-established principles of silicon chemistry.

Rationale for TBDMS Protection

The choice of the TBDMS group over other silyl ethers (e.g., TMS) is deliberate. The increased steric bulk of the tert-butyl group confers significantly greater stability towards a wide range of reagents and conditions, preventing premature deprotection during subsequent synthetic steps.[4] This robustness is crucial when performing reactions that are incompatible with free hydroxyl groups.

Deprotection Strategies and Orthogonality

The selective removal of the TBDMS group in the presence of other protecting groups is a key aspect of its application. The high affinity of fluoride for silicon allows for mild and highly selective deprotection using reagents like TBAF, often leaving other acid- or base-labile protecting groups intact. This orthogonality is a powerful tool in complex total synthesis.

Caption: Deprotection pathways for TBDMS-BEZA.

Applications in Drug Development

The synthesis of TBDMS-BEZA is a critical step in the development of novel derivatives of glycyrrhetinic acid. By protecting the 3β-hydroxyl group, medicinal chemists can selectively modify other parts of the molecule, such as the C-30 carboxylic acid, to generate libraries of new compounds with potentially enhanced biological activity and improved pharmacokinetic profiles.[1] These derivatives are being investigated for a variety of therapeutic applications, leveraging the inherent pharmacological properties of the glycyrrhetinic acid scaffold.[2]

Conclusion

TBDMS-BEZA is a key intermediate in the chemical modification of 18β-glycyrrhetinic acid. Its synthesis, facilitated by the selective protection of the 3β-hydroxyl group with a TBDMS ether, allows for a wide range of subsequent chemical transformations. The physicochemical properties of TBDMS-BEZA, particularly its enhanced solubility in organic solvents and the robust yet selectively cleavable nature of the TBDMS group, make it an invaluable tool for researchers in the field of medicinal chemistry and drug development. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of TBDMS-BEZA in the synthesis of novel therapeutic agents.

References

-

Engineered Science Publisher. (2024). Synthesis and Biological Activity of Some Esters of Glycyrretinic Acid. Engineered Science. [Link]

-

IOSR Journal of Pharmacy. (n.d.). Isolation and NMR Spectral Assignments of 18-Glycyrrhetinic acid-3-O-D-glucuronide and 18-Glycyrrhetinic acid. IOSRPHR. [Link]

-

Gelest. (n.d.). General Silylation Procedures. [Link]

-

MDPI. (2022). Design, Synthesis, and Biological Activity of 18β-Glycyrrhetinic Acid Derivatives and Their Metal Complexes. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

-

PubMed. (2007). The synthesis of 18beta-glycyrrhetinic acid derivatives which have increased antiproliferative and apoptotic effects in leukemia cells. Bioorganic & Medicinal Chemistry. [Link]

-

IOSRPHR. (n.d.). Isolation and NMR Spectral Assignments of 18-Glycyrrhetinic acid-3-O-D-glucuronide and 18-Glycyrrhetinic acid. [Link]

-

ResearchGate. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Linear-shaped and 3-Arm Star-shaped Hydroxyl-terminated Polybutadiene via Living Anionic Polymerization. [Link]

-

ResearchGate. (n.d.). Fragmentation pattern of the double and tripple TBDMS-derivatives. [Link]

-

ResearchGate. (n.d.). Solubility of the selected terpene derivatives in common organic solvents. [Link]

-

ResearchGate. (n.d.). Physicochemical properties and applications of and I-glycyrrhizins, natural surface active agents in licorice. [Link]

-

ResearchGate. (2025). Isolation and NMR Spectral Assignments of 18-Glycyrrhetinic acid-3-O-D-glucuronide and 18-Glycyrrhetinic acid. [Link]

-

Gyan Sanchay. (n.d.). Isolation, Identification and Analysis of Glycyrhetinic acid. [Link]

-

PubMed Central (PMC). (n.d.). Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract. [Link]

-

PubMed. (2022). Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS). [Link]

-

PubMed. (2024). Nebulized glycyrrhizin/enoxolone drug modulates IL-17A in COVID-19 patients: a randomized clinical trial. [Link]

-

PubMed Central (PMC). (2023). Pharmacological Features of 18β-Glycyrrhetinic Acid: A Pentacyclic Triterpenoid of Therapeutic Potential. [Link]

-

UvA-DARE. (n.d.). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. [Link]

-

FooDB. (2010). Showing Compound beta-Glycyrrhetinic acid (FDB013018). [Link]

-

SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents. [Link]

-

MDPI. (2024). Development of a Tandem Mass Spectral Library for the Detection of Triterpenoids in Plant Metabolome Based on Reference Standards. [Link]

-

MDPI. (n.d.). Glycyrrhizic Acid and Its Hydrolyzed Metabolite 18β-Glycyrrhetinic Acid as Specific Ligands for Targeting Nanosystems in the Treatment of Liver Cancer. [Link]

-

Wikipedia. (n.d.). Saponin. [Link]

-

PubMed. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research. [Link]

-

Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 18β-Glycyrrhetinic acid: its core biological properties and dermatological applications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 18β-Glycyrrhetinic acid: its core biological properties and dermatological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. scispace.com [scispace.com]

- 7. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. espublisher.com [espublisher.com]

- 9. iosrphr.org [iosrphr.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.uva.nl [pure.uva.nl]

- 13. mdpi.com [mdpi.com]

Navigating the Complexities of Nucleoside Chemistry: A Technical Guide to the TBDMS Protecting Group

A Note on Terminology: This guide focuses on the tert-butyldimethylsilyl (TBDMS) group, a cornerstone for hydroxyl protection in nucleoside chemistry. The term "TBDMS-BEZA" as specified in the query does not correspond to a standard protecting group in the field. It is plausible that "BEZA" was a typographical error for "Benzoyl" (Bz), another critical protecting group used for the exocyclic amines of nucleobases, often in concert with TBDMS. This guide will therefore provide a comprehensive overview of the TBDMS group and its strategic application, including its use alongside groups like Benzoyl to achieve orthogonal protection schemes.

Introduction: The Imperative for Selective Protection in Nucleoside Synthesis

The synthesis of modified nucleosides, the building blocks of oligonucleotides and a plethora of antiviral and anticancer drugs, is a testament to the art of selective chemical transformation.[1] A nucleoside's structure, a symphony of hydroxyl and amino functionalities, presents a significant challenge: how to modify one reactive site while leaving others untouched. This is the realm of protecting groups—molecular scaffolds temporarily installed to shield a functional group from unwanted reactions.[]

The ideal protecting group strategy, termed "orthogonal," allows for the selective removal of one group in the presence of others by exposing the molecule to a specific set of conditions.[3][4] This principle is paramount in complex, multi-step syntheses like solid-phase oligonucleotide synthesis.[5] Among the arsenal of protecting groups for hydroxyl functions, the tert-butyldimethylsilyl (TBDMS) group, introduced by Corey in 1972, has become an indispensable tool due to its unique stability profile and reliable reactivity.[6]

The TBDMS Group: A Profile in Stability and Selectivity

The TBDMS group belongs to the family of silyl ethers. Its utility stems from a finely tuned balance: it is robust enough to withstand a wide range of reaction conditions, yet it can be removed cleanly under specific, mild conditions that leave other common protecting groups intact.[7][8]

Key Properties and Advantages

The defining feature of the TBDMS group is the steric bulk of the tert-butyl substituent.[9] This steric hindrance is the primary reason for its enhanced stability compared to smaller silyl ethers like trimethylsilyl (TMS).[9]

Key Advantages:

-

Ease of Introduction: Readily introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl).[8]

-

Robust Stability: Stable to a wide range of non-acidic and non-fluoride reaction conditions, including chromatography, many oxidation/reduction reactions, and the basic conditions used to remove acyl-type protecting groups from nucleobases.[6][10]

-

Selective Removal: Cleaved specifically by fluoride ion sources (e.g., TBAF, HF complexes), conditions which do not affect acid-labile groups (like DMT) or base-labile groups (like benzoyl or acetyl).[6][11]

-

Orthogonality: Forms the basis of modern RNA synthesis strategies, providing orthogonal protection for the 2'-hydroxyl group while acid-labile dimethoxytrityl (DMT) groups protect the 5'-hydroxyl and base-labile acyl groups protect the exocyclic amines.[10][12]

Comparative Stability of Silyl Ethers

The stability of silyl ethers is directly related to the steric bulk around the silicon atom. The TBDMS group is approximately 20,000 times more stable to acidic hydrolysis than the TMS group, a difference that allows for selective deprotection.[9]

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (tert-butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-butyldiphenylsilyl) | 5,000,000 | ~20,000 |

| Data compiled from multiple sources.[9] |

Experimental Protocols: The TBDMS Group in Practice

The successful application of TBDMS protection hinges on well-defined and reliable experimental procedures. The following protocols provide a framework for the protection of nucleoside hydroxyl groups and the subsequent deprotection.

Workflow for TBDMS Protection and Deprotection

The general workflow involves the selective protection of the primary 5'-hydroxyl, followed by protection of the secondary hydroxyls, and finally, selective deprotection.

Caption: Orthogonal protection/deprotection workflow for nucleoside hydroxyls.

Detailed Protocol: 5'-Hydroxyl Protection of Deoxyribonucleosides

tert-Butyldimethylsilyl chloride reacts preferentially with the less sterically hindered 5'-primary hydroxyl group of deoxynucleosides.[7]

Objective: To selectively protect the 5'-OH of a deoxynucleoside (e.g., thymidine).

Materials:

-

Thymidine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve thymidine (1.0 eq) in anhydrous pyridine (approx. 0.1 M solution) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon).

-

Reagent Addition: Add TBDMS-Cl (1.1 - 1.5 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by adding a few milliliters of methanol. Evaporate the solvent under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield 5'-O-TBDMS-thymidine.

Detailed Protocol: Deprotection of TBDMS Ethers

The cleavage of the Si-O bond is most effectively achieved using a fluoride ion source due to the exceptionally high strength of the resulting Si-F bond.[6][11]

Objective: To remove the TBDMS group from a protected nucleoside.

Materials:

-

TBDMS-protected nucleoside

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

-

Tetrahydrofuran (THF, anhydrous)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the TBDMS-protected nucleoside (1.0 eq) in anhydrous THF in a round-bottom flask at room temperature.

-

Reagent Addition: Add TBAF solution (1.1 eq) dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the deprotection by TLC (typically complete within 1-4 hours).[13]

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Directly load the residue onto a silica gel column and purify by flash chromatography to isolate the deprotected nucleoside.

Mechanism of Action: The "Why" Behind the Chemistry

Understanding the mechanisms of protection and deprotection is crucial for troubleshooting and optimizing reaction conditions.

Protection Mechanism

The standard protection protocol uses imidazole as a catalyst. Imidazole is not merely a base; it actively participates in the reaction. It first reacts with TBDMS-Cl to form a highly reactive silyl-imidazolium intermediate. This intermediate is a much more potent silylating agent than TBDMS-Cl itself, readily transferring the TBDMS group to the nucleoside's hydroxyl.

Caption: Catalytic cycle of TBDMS protection mediated by imidazole.

Fluoride-Mediated Deprotection Mechanism

The deprotection is driven by the high affinity of silicon for fluoride. The fluoride anion acts as a potent nucleophile, attacking the silicon atom to form a pentacoordinate silicate intermediate. This unstable intermediate then collapses, breaking the silicon-oxygen bond to release the free alcohol and forming a stable TBDMS-F byproduct.[6]

Caption: Mechanism of fluoride-mediated deprotection of a TBDMS ether.

Conclusion: The Enduring Role of TBDMS in Nucleoside Science

The tert-butyldimethylsilyl group remains a vital tool for researchers, scientists, and drug development professionals. Its well-understood reactivity, robust stability, and role in foundational orthogonal protection strategies ensure its continued use in the synthesis of complex nucleoside-based molecules.[12][14] From the solid-phase synthesis of RNA aptamers and siRNAs to the development of novel therapeutic nucleoside analogs, the strategic application of TBDMS protection is a critical enabling technology. A thorough understanding of its properties, protocols, and mechanisms is therefore essential for innovation in this dynamic field.

References

- Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799-3807.

- BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups. BenchChem.

- Fields, G. B., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39.

- Sanghvi, Y. S., et al. (2000). Efficient and Low Cost Synthesis of the 2-(Tert-Butyldiphenylsilyloxymethyl)Benzoyl Chloride for the Protection of Nucleobases.

- Wincott, F., et al. (1995). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. Current Protocols in Nucleic Acid Chemistry.

- Codee, J. D. C., et al. (2005). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of the American Chemical Society.

- University of Guelph. (n.d.). Alcohol Protecting Groups. University of Guelph, Department of Chemistry.

- Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett.

- Cabral, N. L. D., et al. (2008). Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. Nucleosides, Nucleotides & Nucleic Acids, 27(8), 931-48.

- ResearchGate. (n.d.). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers.

- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.

- Beilstein Journal of Organic Chemistry. (2015). Double-headed nucleosides: Synthesis and applications. Beilstein Journal of Organic Chemistry.

- Gait, M. J. (Ed.). (2005). RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. Methods in Molecular Biology.

- BOC Sciences. (n.d.). Protected-Nucleosides. BOC Sciences.

- Organic Chemistry Portal. (2022). A STREAMLINED SYNTHESIS OF TBDMS PROTECTED C1 SUBSTITUTED SORBIC ALCOHOL DERIVATIVES FROM SORBALDEHYDE. Organic Chemistry Portal.

- Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Report, 4-12.

- Podlech, J. (2004). Protection of Functional Groups. Science of Synthesis.

- Benneche, T., Gundersen, L.-L., & Undheim, K. (1988). (tert-Butyldimethylsilyloxy) methyl chloride: synthesis and use as N-protecting group in pyrimidinones. Acta Chemica Scandinavica.

- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.

- Wang, J. B., et al. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.

- Reese, C. B. (2018). Protection of 2′-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry.

- Stawinski, J., et al. (1988). Studies on the t-butyldimethylsilyl group as 2'-O-protection in oligoribonucleotide synthesis via the H-phosphonate approach. Nucleic Acids Research, 16(19), 9285-9298.

- MDPI. (2019).

- ZXCHEM. (n.d.). tert-Butyldimethylsilyl Chloride. ZXCHEM.

- Beigelman, L., et al. (1995). RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection. Methods in Molecular Biology.

- Burke, M. P., et al. (2016). Base-Modified Nucleosides as Chemotherapeutic Agents: Past and Future. Current Topics in Medicinal Chemistry, 16(11), 1231-41.

- Wikipedia. (n.d.). tert-Butyldimethylsilyl chloride. Wikipedia.

- Thermo Fisher Scientific. (n.d.). A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. Thermo Fisher Scientific.

- BenchChem. (2025). A Comparative Guide to the Stability of TBDMS and Other 2'-O-Protecting Groups in Nucleoside Chemistry. BenchChem.

- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem.

- Diva-portal.org. (2006). Novel Methods for Synthesis of High Quality Oligonucleotides. Diva Portal.

- WuXi AppTec. (n.d.). Medicinal Chemistry 101. WuXi AppTec.

Sources

- 1. Base-Modified Nucleosides as Chemotherapeutic Agents: Past and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. glenresearch.com [glenresearch.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. kulturkaufhaus.de [kulturkaufhaus.de]

- 13. Studies on the t-butyldimethylsilyl group as 2'-O-protection in oligoribonucleotide synthesis via the H-phosphonate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Deployment of tert-Butyldimethylsilyl N-Phenylbenzimidate in Complex Organic Synthesis

A Senior Application Scientist's Guide to a Mild and Powerful Silylating Agent

In the architecturally demanding field of multi-step organic synthesis, the precise and selective protection of hydroxyl groups is a foundational tactic. While a vast arsenal of silylating agents is available, researchers continually seek reagents that offer enhanced reactivity, milder conditions, and superior performance, especially when dealing with sterically encumbered or sensitive substrates. This guide provides an in-depth technical overview of tert-Butyldimethylsilyl N-Phenylbenzimidate, a sophisticated reagent developed to overcome the limitations of classical silylation methods.

Conceptual Framework: Moving Beyond Conventional Silylation

The protection of alcohols as tert-butyldimethylsilyl (TBS) ethers is a cornerstone of modern synthetic chemistry. The workhorse reagent for this transformation has traditionally been tert-butyldimethylsilyl chloride (TBS-Cl), typically used with a base like imidazole in a polar aprotic solvent such as DMF. While effective for many primary and some secondary alcohols, this method can be sluggish and low-yielding for sterically hindered secondary and tertiary alcohols. More reactive agents like tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) were developed to address these challenging substrates, but its high reactivity can sometimes lead to side reactions and requires the use of non-nucleophilic bases like 2,6-lutidine.

tert-Butyldimethylsilyl N-Phenylbenzimidate (also known as TBDMS-BEZA or TBS-BEZA) emerges from this context as a powerful, yet mild, alternative. Developed by the research group of Y. Tanabe, this crystalline, stable solid offers a unique activation profile, enabling the efficient silylation of a wide range of alcohols, including those that are notoriously difficult to protect.[1]

Table 1: Physicochemical Properties of tert-Butyldimethylsilyl N-Phenylbenzimidate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₅NOSi | [2] |

| Molecular Weight | 311.50 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| CAS Number | 404392-70-7 | [2][3] |

| Melting Point | 71 °C | [4] |

| Synonyms | TBDMS-BEZA, TBS-BEZA, O-(tert-Butyldimethylsilyl)benzanilide | [3] |

The Causality of Enhanced Reactivity: Mechanism of Action

The efficacy of TBS-BEZA lies in its unique activation mechanism, which distinguishes it from traditional silyl halides and triflates. The silylation does not proceed efficiently on its own; instead, it requires a catalytic amount of an acid activator, with pyridinium triflate (PyHOTf) being particularly effective.[1]

The proposed mechanism is a catalytic cycle initiated by the protonation of the nitrogen atom of the imidate. This protonation dramatically increases the electrophilicity of the silicon atom, making it susceptible to nucleophilic attack by the alcohol. The subsequent collapse of the tetrahedral intermediate transfers the TBS group to the alcohol and releases N-phenylbenzamide as a neutral, stable, and easily removable byproduct. The catalyst, pyridinium triflate, is regenerated in the process.

Figure 1: Catalytic cycle for alcohol silylation using TBS-BEZA.

This catalytic, acid-mediated pathway is the key to the reagent's success. It avoids the use of strong, often basic, activators like imidazole or hindered amine bases, providing a neutral to mildly acidic environment that is compatible with a wider range of sensitive functional groups.

Field-Proven Applications: Silylating the "Un-silylatable"

The primary advantage of the TBS-BEZA/PyHOTf system is its remarkable ability to silylate sterically hindered alcohols with high efficiency where other methods fail.[1] This capability is critical in the synthesis of complex natural products and drug candidates, where hydroxyl groups are often located in congested environments.

Table 2: Comparative Silylation of Hindered Alcohols

| Substrate (Alcohol) | Reagent System | Conditions | Yield (%) | Reference |

| 1-Adamantanol (Tertiary) | TBS-BEZA, PyHOTf (cat.) | CH₂Cl₂, rt, 24h | 95 | [1] |

| 1-Adamantanol (Tertiary) | TBS-Cl, Imidazole | DMF, 60°C, 24h | <5 | [1] |

| (-)-Menthol (Hindered Sec.) | TBS-BEZA, PyHOTf (cat.) | CH₂Cl₂, rt, 1h | 98 | [1] |

| (-)-Menthol (Hindered Sec.) | TBS-Cl, Imidazole | DMF, rt, 24h | 60 | [1] |

| 2,4-Dimethyl-3-pentanol | TBS-BEZA, PyHOTf (cat.) | CH₂Cl₂, rt, 3h | 97 | [1] |

The data clearly demonstrates the superior performance of TBS-BEZA for challenging substrates. The reaction proceeds under mild room temperature conditions and delivers near-quantitative yields, representing a significant process improvement over conventional protocols.

Experimental Protocol: A Self-Validating System

The following procedure provides a robust, field-tested methodology for the silylation of a hindered secondary alcohol using TBS-BEZA.

Objective: To protect the hydroxyl group of (-)-Menthol as its TBS ether.

Materials:

-

(-)-Menthol (1.0 eq)

-

tert-Butyldimethylsilyl N-Phenylbenzimidate (TBS-BEZA) (1.2 eq)

-

Pyridinium trifluoromethanesulfonate (Pyridinium triflate, PyHOTf) (0.05 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Figure 2: Step-by-step workflow for TBS protection.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (-)-Menthol (1.0 eq).

-

Reagent Addition: Add anhydrous dichloromethane, followed by tert-Butyldimethylsilyl N-Phenylbenzimidate (1.2 eq) and pyridinium triflate (0.05 eq).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), visualizing with a potassium permanganate stain. The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Conclusion and Future Outlook

tert-Butyldimethylsilyl N-Phenylbenzimidate, activated by a catalytic amount of pyridinium triflate, represents a significant advancement in silylation technology. Its ability to efficiently protect sterically demanding alcohols under exceptionally mild conditions addresses a long-standing challenge in organic synthesis. The neutral byproduct and the catalytic nature of the activation make it a clean and highly effective reagent. For researchers and drug development professionals engaged in the synthesis of complex, polyfunctional molecules, TBS-BEZA is an indispensable tool that enables transformations that were previously impractical or low-yielding. Its strategic application can significantly streamline synthetic routes, improve overall yields, and expand the scope of what is architecturally possible.

References

-

Karmel, C. Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship, University of California, 2017. [Link]

-

Request PDF. Si-BEZA — Catalytic Pyridinium Triflate: A Mild and Powerful Agent for the Silylation of Alcohols. ResearchGate. [Link]

-

Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

Misaki, T., Kurihara, M., & Tanabe, Y. Si-BEZA – catalytic pyridinium triflate: a mild and powerful agent for the silylation of alcohols. Chemical Communications, 2001, (23), 2478–2479. [Link]

-

Wikipedia. Silylation. [Link]

-

Tanabe, Y., et al. Efficient one-step synthesis of trialkylsubstituted 2(5H)-furanones utilizing direct Ti-crossed aldol condensation and its application to the straightforward synthesis of (R)-mintlactone and (R)-menthofuran. Chemical Communications, 2002, (21), 2542-2543. [Link]

-

Jensen, K. J. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 2017, 13, 108-118. [Link]

-

PubChem. tert-Butyldimethylsilyl n-phenylbenzimidate. [Link]

- Google Patents. CN101817842A - Preparation method of tert-butyldimethylsilyl chloride.

-

Kumar, P., et al. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry, 2019, 13(1), 116. [Link]

-